Cas no 2549038-36-8 (4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine)
![4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2549038-36-8x500.png)
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyrimidine
- AKOS040729704
- 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 2549038-36-8
- F6788-3081
- 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
-
- インチ: 1S/C19H23FN6/c20-15-11-21-19(22-12-15)26-8-6-25(7-9-26)17-10-16(13-2-1-3-13)23-18(24-17)14-4-5-14/h10-14H,1-9H2
- InChIKey: IICXSUXUIGEYBL-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(N=C1)N1CCN(CC1)C1C=C(C2CCC2)N=C(C2CC2)N=1
計算された属性
- せいみつぶんしりょう: 354.19682292g/mol
- どういたいしつりょう: 354.19682292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 58Ų
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 566.9±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.65±0.43(Predicted)
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-3081-3mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-15mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-10mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-40mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6788-3081-10μmol |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-2μmol |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-20mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-75mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6788-3081-5μmol |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-3081-50mg |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
2549038-36-8 | 50mg |
$240.0 | 2023-09-07 |
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine 関連文献
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidineに関する追加情報
Comprehensive Overview of 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS No. 2549038-36-8)
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS No. 2549038-36-8) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. This molecule features a unique combination of cyclobutyl, cyclopropyl, and fluoropyrimidine moieties, which contribute to its potential biological activity. Researchers are particularly interested in its piperazine-linked pyrimidine scaffold, a common motif in drug discovery due to its versatility in targeting various enzymes and receptors.
The compound's 5-fluoropyrimidin-2-yl group is a critical functional element, often associated with enhanced binding affinity and metabolic stability in drug candidates. This structural feature aligns with current trends in small-molecule drug design, where fluorination strategies are widely employed to optimize pharmacokinetic properties. Recent literature highlights the growing demand for fluorinated heterocycles in oncology and CNS drug development, making 2549038-36-8 a relevant subject for researchers exploring kinase inhibitors or GPCR modulators.
From a synthetic chemistry perspective, the assembly of 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine presents intriguing challenges. The cyclobutyl-cyclopropyl combination introduces steric constraints that require careful optimization in coupling reactions. Modern C–N cross-coupling methodologies, such as Buchwald-Hartwig amination, are frequently discussed in forums about this compound's synthesis. These topics resonate with organic chemists searching for advanced heterocyclic synthesis techniques or piperazine derivative preparation.
In computational chemistry circles, CAS 2549038-36-8 is often examined for its 3D pharmacophore characteristics. Molecular docking studies suggest its potential to interact with ATP-binding pockets or allosteric sites, fueling discussions about structure-activity relationships (SAR) in related compounds. This aligns with frequent search queries about drug-target interaction prediction and fragment-based drug design, areas experiencing rapid growth due to AI-assisted molecular modeling advancements.
The compound's physicochemical properties, including its logP and polar surface area, make it a candidate for blood-brain barrier penetration studies—a hot topic in neuropharmacology research. Pharmaceutical scientists frequently investigate such CNS-penetrant molecules when developing treatments for neurological disorders, connecting this compound to trending searches about neurodegenerative disease therapeutics and psychoactive compound design.
Quality control and analytical characterization of 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involve advanced techniques like LC-MS and NMR spectroscopy. These methods are crucial for verifying the compound's purity, especially given the complexity introduced by its multicyclic architecture. Analytical chemists often search for HPLC method development strategies for similar N-containing heterocycles, making this aspect particularly relevant to laboratory professionals.
While not yet clinically approved, 2549038-36-8 represents an important structural archetype in medicinal chemistry. Its exploration contributes to broader understanding of scaffold hopping strategies and privileged structure utilization—concepts frequently queried by drug discovery researchers. The compound's development status and potential applications remain subjects of active investigation, with particular interest in its selectivity profile compared to related pyrimidine derivatives.
In summary, 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine exemplifies modern rational drug design principles. Its study intersects with multiple trending research areas, from fluorine chemistry to computer-aided drug discovery, ensuring its continued relevance in scientific literature and patent applications. The compound serves as a valuable case study for researchers investigating structure-based optimization approaches in small-molecule therapeutics development.
2549038-36-8 (4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine) 関連製品
- 1805694-05-6(6-Bromo-2-chloro-1H-benzimidazole-7-sulfonyl chloride)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 1898223-67-0(5-(2-chloro-6-methoxyphenyl)-1,2-oxazol-3-amine)
- 941913-68-4(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-1,2-oxazole-5-carboxamide)
- 1187932-48-4(3-bromo-5-methylpyridine;hydrochloride)
- 1260987-63-0(methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate)
- 1207008-52-3(N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide)
- 1213499-75-2((2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol)
- 2089300-54-7(methyl[(pyrazin-2-yl)methyl]amine hydrochloride)
- 1487059-68-6(Benzonitrile, 5-chloro-2-[(2-methylpropyl)amino]-)




